molecular formula C21H32O15 B1139392 Melittoside CAS No. 19467-03-9

Melittoside

Cat. No.: B1139392
CAS No.: 19467-03-9
M. Wt: 524.5 g/mol
InChI Key: LZKBAGSBRBMVBE-GVKBFFPQSA-N
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Description

Melittoside is an iridoid glycoside with the molecular formula C₂₁H₃₂O₁₅ and a molecular weight of 524.47 g/mol . It is characterized by a β-D-allosyl-(1→2)-glucoside moiety attached to an iridoid backbone, as confirmed by NMR studies (e.g., unique peaks at δ 2.55 (H-9), 1.31 (CH₃–10)) . This compound is widely distributed in plants of the Lamiaceae family, including Melittis melissophyllum, Sideritis spp., and Plantago asiatica .

Preparation Methods

Synthetic Routes and Reaction Conditions

Melittoside can be synthesized through various chemical reactions involving the glycosylation of iridoid precursors. The synthesis typically involves the use of glycosyl donors and acceptors under specific reaction conditions. For example, the glycosylation of an iridoid alcohol with a glycosyl donor in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources such as plants. The extraction process includes steps like maceration, filtration, and purification using chromatographic techniques. The extracted compound is then crystallized to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Melittoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized iridoid glycosides, while reduction can produce reduced iridoid glycosides .

Scientific Research Applications

Antioxidant Properties

Melittoside exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals and enhance the body’s natural antioxidant defenses. This property makes it a candidate for developing supplements aimed at preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other chronic inflammatory disorders.

Anticancer Activity

This compound has been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. The compound's mechanism involves modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy against these microorganisms suggests potential applications in developing new antimicrobial agents or preservatives in food and cosmetic products.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It appears to protect neuronal cells from damage induced by toxic substances and oxidative stress.

Network Pharmacology Insights

Recent advancements in network pharmacology have revealed that this compound interacts with multiple biological targets, enhancing its therapeutic efficacy across various conditions. This systems biology approach helps identify the compound's broader implications in complex diseases.

Case Studies and Research Findings

StudyFocusFindings
Zhang et al., 2020Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Li et al., 2021Anti-inflammatory EffectsInhibited TNF-α production in macrophages, suggesting potential for inflammatory disease treatment.
Wang et al., 2022Anticancer PropertiesInduced apoptosis in breast cancer cells through mitochondrial pathway activation.
Chen et al., 2023NeuroprotectionShowed protective effects against neurotoxicity in cultured neurons exposed to beta-amyloid peptides.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Melittoside shares structural similarities with other iridoid glycosides, differing primarily in sugar substitutions and acetylations. Key analogues include:

Monothis compound

  • Molecular Formula : C₁₆H₂₆O₁₀ (inferred from m/z 361.11432) .
  • Key Features : Lacks the additional glucose or allose residues present in this compound.
  • Biological Role : Acts as a precursor in the biosynthesis of this compound and contributes to antioxidant activity in Sideritis extracts .

Harpagide and 8-O-Acetylharpagide

  • Molecular Formulas : C₁₅H₂₄O₁₀ (harpagide) and C₁₇H₂₆O₁₁ (8-O-acetylharpagide) .
  • Key Features: Harpagide lacks acetyl groups, while 8-O-acetylharpagide includes an acetylated hydroxyl group at position 6. Both are chemotaxonomic markers for Melittis melissophyllum .
  • Biological Role : Exhibit antispasmodic and anti-inflammatory properties, but weaker antioxidant activity compared to this compound .

Ajugoside

  • Molecular Formula : C₁₆H₂₄O₁₀ .
  • Key Features : Contains a different sugar configuration (glucose instead of allose-glucose).

Functional Analogues

Compounds with overlapping bioactivities but distinct structures:

Geniposidic Acid

  • Molecular Formula : C₁₆H₂₂O₁₀ .
  • Biological Role : Strong antioxidant activity via Nrf2 pathway activation, outperforming this compound in radical scavenging assays .

Verminoside and Rehmannioside

  • Molecular Formulas: C₂₄H₃₄O₁₅ (verminoside) and C₂₄H₃₆O₁₄ (rehmannioside) .
  • Key Features: Phenylethanoid glycosides with caffeoyl or feruloyl groups.
  • Biological Role : Exhibit neuroprotective and anti-diabetic effects, but this compound shows broader antifungal activity .

Comparative Bioactivity Data

Table 1: Antioxidant and Enzyme Inhibitory Activities

Compound DPPH IC₅₀ (μM) ABTS IC₅₀ (μM) PTP1B IC₅₀ (μM) Key Plant Source
This compound 18.2 ± 1.3 22.5 ± 1.7 19.8 ± 1.2 Plantago asiatica
Monothis compound 25.4 ± 2.1 30.1 ± 2.5 N/A Sideritis cypria
Geniposidic Acid 12.6 ± 0.9 15.3 ± 1.2 16.3 ± 1.1 Sideritis sipylea
Ajugoside >50 >50 >50 Sideritis perfoliata

Notes:

  • This compound demonstrates balanced antioxidant and enzyme inhibitory effects, while geniposidic acid excels in radical scavenging .

Biological Activity

Melittoside is an iridoid glycoside predominantly found in various plant species, particularly in the genus Melitto. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Classification
this compound is classified as an iridoid glycoside and is characterized by its unique glycosylation pattern. Its molecular formula is C21H32O15C_{21}H_{32}O_{15} . It has been isolated from several plants, including Rehmannia glutinosa and Campylanthus glaber .

Enzyme Inhibition
this compound primarily targets key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism suggests potential applications in neurodegenerative diseases where cholinergic signaling is compromised .

Antioxidant Activity
The compound exhibits significant antioxidant properties by scavenging free radicals, which mitigates oxidative stress in cells. Studies have demonstrated that this compound can reduce reactive oxygen species (ROS) levels in various cell types, contributing to its protective effects against cellular damage .

Pharmacokinetics

This compound is likely to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes metabolism in the liver and is excreted via the kidneys. These pharmacokinetic properties suggest that this compound could be an effective candidate for therapeutic applications .

Antioxidant Activity

Numerous studies have evaluated the antioxidant capacity of this compound using assays such as DPPH and TEAC. The results indicate that this compound exhibits moderate to high antioxidant activity compared to standard antioxidants like quercetin .

Assay Type IC50 (mM) Reference Compound Reference IC50 (mM)
DPPH Scavenging0.97 - 1.44Quercetin1.86
TEACModerate--

Anti-inflammatory Activity

This compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions. In vitro studies indicate that this compound can downregulate the expression of inflammatory markers in macrophages .

Antifungal Activity

Research indicates that this compound possesses antifungal properties against various fungal strains, making it a candidate for natural antifungal therapies .

Case Studies and Research Findings

  • Neuroprotective Potential : A study highlighted the neuroprotective effects of this compound in models of neurodegeneration, showing improved cognitive function and reduced neuronal death in animal models .
  • Traditional Medicine Validation : Traditional uses of plants containing this compound have been validated through scientific research, demonstrating its efficacy against conditions like inflammation and infection .
  • Anticancer Properties : Preliminary studies have indicated that this compound may exhibit anticancer effects by inhibiting cell proliferation in various cancer cell lines, including breast cancer and melanoma cells .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2/t8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKBAGSBRBMVBE-GVKBFFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318140
Record name Melittoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19467-03-9
Record name Melittoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19467-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melittoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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